Oxomémazine

Vue d'ensemble

Description

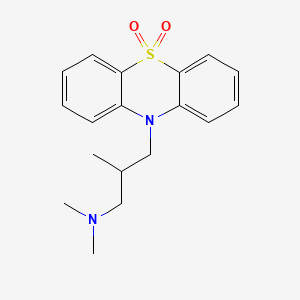

L'oxomémazine est un dérivé de la phénothiazine qui fonctionne comme un antihistaminique et un anticholinergique. Elle est principalement utilisée pour le traitement de la toux et des allergies . Ce composé appartient à la classe chimique des phénothiazines, connue pour ses propriétés sédatives et anti-sérotoninergiques .

Applications De Recherche Scientifique

Oxomemazine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Oxomemazine is a phenothiazine derivative antihistamine . Its primary target is the Histamine receptor . Histamine receptors play a crucial role in the immune response and are involved in allergic reactions.

Mode of Action

Oxomemazine acts as a Histamine receptor antagonist . This means it binds to histamine receptors, preventing histamine from exerting its effects. This action helps to alleviate symptoms associated with allergies.

Biochemical Pathways

Oxomemazine is involved in the H1-Antihistamine Action pathway . By blocking the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.

Result of Action

The molecular and cellular effects of Oxomemazine’s action primarily involve the reduction of allergic symptoms. By blocking the histamine receptor, Oxomemazine prevents the physiological responses to histamine, thereby alleviating symptoms such as itching, sneezing, and runny nose associated with allergies .

Analyse Biochimique

Biochemical Properties

These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring

Cellular Effects

The cellular effects of Oxomemazine are primarily related to its antihistamine and anticholinergic properties

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Oxomemazine in laboratory settings. One study reported the concentration of Oxomemazine as 30 µg/L in cardiac blood and 300 µg/L in bile . The degradation of Oxomemazine at 20°C in biological samples did not allow its quantification .

Metabolic Pathways

The metabolic pathways involving Oxomemazine are not well-characterized. Oxomemazine is involved in the H1-antihistamine action pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'oxomémazine implique la réaction de la phénothiazine avec un dérivé de la propylamine. Le processus comprend généralement les étapes suivantes :

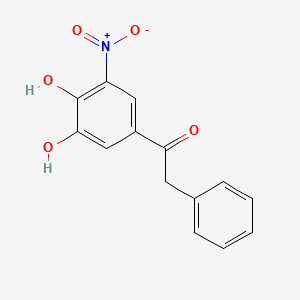

Nitration : La phénothiazine est nitrée pour introduire des groupes nitro.

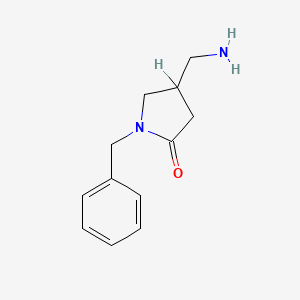

Réduction : Les groupes nitro sont réduits en amines.

Alkylation : Les amines sont ensuite alkylées avec un dérivé de la propylamine pour former de l'this compound.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produite selon une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute pression et de systèmes à flux continu pour assurer une production efficace. Les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'oxomémazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses amines correspondantes.

Substitution : Diverses réactions de substitution peuvent se produire sur le cycle de la phénothiazine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Dérivés halogénés de la phénothiazine.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude des dérivés de la phénothiazine.

Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et son potentiel comme agent antiallergique.

Médecine : Utilisée dans le traitement de la toux et des allergies.

Industrie : Employée dans l'industrie pharmaceutique pour la production de médicaments antitussifs et antiallergiques.

5. Mécanisme d'action

L'this compound exerce ses effets en se liant de manière compétitive aux récepteurs de l'histamine (H1), inhibant ainsi les effets pharmacologiques des histamines. Elle possède également des effets sédatifs, anticholinergiques et anti-sérotoninergiques . L'action du composé sur les récepteurs muscariniques M1 contribue à ses propriétés antitussives .

Composés similaires :

Prométhazine : Un autre dérivé de la phénothiazine possédant des propriétés antihistaminiques et sédatives.

Chlorpromazine : Une phénothiazine utilisée comme antipsychotique et sédatif.

Triméprazine : Une phénothiazine ayant des effets antihistaminiques et sédatifs.

Unicité de l'this compound : L'this compound est unique en raison de sa combinaison de propriétés antihistaminiques, anticholinergiques et anti-sérotoninergiques. Cela la rend particulièrement efficace dans le traitement de la toux et des allergies, tout en offrant des effets sédatifs .

Comparaison Avec Des Composés Similaires

Promethazine: Another phenothiazine derivative with antihistamine and sedative properties.

Chlorpromazine: A phenothiazine used as an antipsychotic and sedative.

Trimeprazine: A phenothiazine with antihistamine and sedative effects.

Uniqueness of Oxomemazine: Oxomemazine is unique due to its combination of antihistamine, anticholinergic, and antiserotoninergic properties. This makes it particularly effective in treating cough and allergies while also providing sedative effects .

Propriétés

IUPAC Name |

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQPVLDZQVPLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023405 | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-50-7, 174508-13-5, 174508-14-6 | |

| Record name | (±)-Oxomemazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxomemazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxomemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOMEMAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxomemazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxomemazine primarily acts as an H1 receptor antagonist, blocking the effects of histamine, a chemical mediator involved in allergic reactions. [] This antagonism reduces symptoms such as itching, sneezing, and runny nose. [] Additionally, Oxomemazine exhibits anticholinergic properties, leading to effects like reduced mucus secretion. []

A: The anticholinergic effects of Oxomemazine complement its antihistaminic action by reducing mucus secretion, thereby alleviating congestion and cough associated with allergies and colds. [, ]

A: Oxomemazine has the molecular formula C18H23N2O2S+·Cl− and a molecular weight of 362.91 g/mol. []

A: Yes, spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy have been used to characterize the structure of Oxomemazine. These techniques provide information about functional groups, bond vibrations, and the overall molecular structure. [, , , , ]

A: Research has investigated the stability of Oxomemazine in different formulations, including syrups. Studies have shown that Oxomemazine can degrade in the presence of certain excipients or under specific storage conditions (e.g., exposure to light, heat, and humidity). [, ]

A: Stability-indicating HPLC methods have been developed to assess the degradation of Oxomemazine in pharmaceutical formulations. These methods can separate and quantify Oxomemazine and its potential degradation products, providing insights into the drug's stability profile. [, ]

ANone: Several analytical methods have been developed for Oxomemazine determination, including:

- High-Performance Liquid Chromatography (HPLC): HPLC methods using various detectors like UV and mass spectrometry are widely used for quantifying Oxomemazine in pharmaceutical formulations and biological samples. [, , , , ]

- Spectrophotometry: Spectrophotometric methods, including UV-Vis and fluorescence spectroscopy, offer simple and cost-effective approaches for Oxomemazine determination. [, , ]

- Electrochemical Techniques: Electrochemical methods, such as voltammetry and potentiometry, have been explored for Oxomemazine analysis, utilizing its electroactive nature. [, , , , ]

A: While detailed pharmacokinetic data for Oxomemazine is limited in the provided research, a study utilizing capillary LC‐ESI‐MS was able to detect Oxomemazine in human plasma 20 hours after oral administration of a cough syrup containing Oxomemazine. [] This suggests absorption and distribution of the drug following oral administration.

A: One study investigated the efficacy of Oxomemazine in treating acute dry cough in humans. The study, which compared Oxomemazine to a centrally acting antitussive, found that Oxomemazine significantly reduced cough intensity and frequency compared to the control. []

A: While the provided research does not detail specific cell-based assays, studies have demonstrated the antihistaminic properties of Oxomemazine in various models. For instance, one study showed Oxomemazine's protective effect against anaphylactic microshock in guinea pigs, highlighting its ability to counteract histamine-induced responses. []

A: One study investigated the interaction of Oxomemazine with sodium nitrite, a potential precursor to nitrosamine formation. The in vitro study found that the interaction produced a small amount of N-nitroso dimethylamine (NDMA). [] While this raises a potential concern, further research is needed to assess the actual risk of nitrosamine formation in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)

![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)

methyl}phosphonic acid](/img/structure/B1677992.png)

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)